((2,6-Difluorophenyl)sulfonyl)methionine

Description

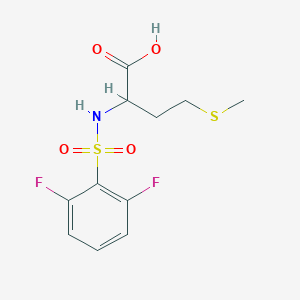

((2,6-Difluorophenyl)sulfonyl)methionine is a synthetic organosulfur compound combining a methionine backbone with a 2,6-difluorophenyl sulfonyl group.

Properties

Molecular Formula |

C11H13F2NO4S2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-[(2,6-difluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H13F2NO4S2/c1-19-6-5-9(11(15)16)14-20(17,18)10-7(12)3-2-4-8(10)13/h2-4,9,14H,5-6H2,1H3,(H,15,16) |

InChI Key |

PUYUTGQOTMKJSA-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Methionine

One classical approach involves the direct sulfonylation of methionine with an appropriate sulfonyl chloride derivative, such as 2,6-difluorophenylsulfonyl chloride. The general reaction scheme is:

- Reactants: L-methionine and 2,6-difluorophenylsulfonyl chloride.

- Conditions: Basic aqueous or mixed organic solvent system, often with a base like sodium bicarbonate or triethylamine to neutralize HCl formed.

- Mechanism: Nucleophilic attack by the amino group of methionine on the sulfonyl chloride, forming the sulfonamide linkage.

This method requires careful control of pH and temperature to prevent side reactions such as oxidation of the methionine thioether to sulfoxide or sulfone.

Sulfonylation via Sulfonyl Anhydrides or Sulfonyl Imidazoles

Alternatively, sulfonylation can be performed using sulfonyl anhydrides or sulfonyl imidazoles derived from 2,6-difluorobenzenesulfonic acid. These reagents are generally milder and can afford better selectivity and yields.

- Preparation of sulfonyl imidazole: React 2,6-difluorobenzenesulfonyl chloride with imidazole under mild conditions.

- Reaction with methionine: The sulfonyl imidazole reacts with the amino group of methionine in an organic solvent such as DMF or DMSO, often at room temperature or slightly elevated temperature.

This approach minimizes side reactions and can improve the purity of the product.

Oxidative Dearomatization and Sulfilimine Formation (Advanced Method)

Recent literature reports a sophisticated oxidative dearomatization method for synthesizing sulfilimine derivatives, which can be adapted for sulfonylmethionine analogs. This involves:

- Using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) to activate sulfide precursors.

- Reaction with nucleophiles such as cyanamide in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Formation of sulfilimine intermediates that can be further transformed into sulfonyl derivatives.

Key observations from this method:

| Entry | Iodine(III) Reagent Equiv | Cyanamide Equiv | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | PIDA (1.0) | 1.0 | CH3CN | 27 |

| 2 | PIDA (1.0) | 1.0 | CH2Cl2 | 27 |

| 3 | PIDA (1.0) | 1.0 | DMF | 57 |

| 8 | PIDA (1.0) | 2.0 | DMF | 74 |

| 9 | PIDA (1.0) | 3.0 | DMF | 80 |

This table illustrates that DMF as a solvent and increased cyanamide equivalents significantly improve yields, suggesting the formation of reactive thionium ions in DMF facilitates sulfilimine formation.

While this method was demonstrated for sulfilimines, analogous oxidative sulfonylation of methionine derivatives with 2,6-difluorophenyl groups could be envisaged, providing a novel synthetic route.

Analytical and Characterization Data

Typical characterization of ((2,6-Difluorophenyl)sulfonyl)methionine or related sulfonylated methionine compounds involves:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to confirm aromatic fluorine substitution and sulfonylation.

- Infrared Spectroscopy (IR): Identification of sulfonyl (S=O) stretches near 1300-1150 cm^-1 and amino acid functional groups.

- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.

- Melting Point (mp): To assess purity and physical properties.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonylation | 2,6-Difluorophenylsulfonyl chloride, base, aqueous/organic solvents | Simple, direct | Possible oxidation, side reactions |

| Sulfonyl imidazole approach | Sulfonyl imidazole, DMF or DMSO, room temp | Milder conditions, better selectivity | Requires preparation of sulfonyl imidazole |

| Oxidative dearomatization | PIDA, cyanamide, DMF, room temp | High yield, novel sulfilimine intermediates | More complex, requires hypervalent iodine reagents |

| Fluorination of precursors | Electrophilic or nucleophilic fluorination methods | Enables fluorine incorporation | Requires specialized reagents and conditions |

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing sulfur, such as ((2,6-Difluorophenyl)sulfonyl)methionine, may play a role in cancer treatment. Methionine restriction has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. A study demonstrated that methionine restriction negatively impacted T cell abundance and antitumor immunity, suggesting that sulfur-containing compounds could modulate immune responses against tumors .

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It is hypothesized that methionine derivatives could mitigate neuroinflammation and oxidative stress in neurodegenerative diseases. For instance, a multitarget approach involving methionine derivatives is being explored for their potential to protect against amyloid-beta-induced memory decline in Alzheimer's disease models .

Biochemical Applications

2.1 Sulfur Donor Activity

this compound acts as a sulfur donor in various biochemical pathways. It is involved in the synthesis of cysteine and homocysteine through transsulfuration pathways, which are critical for maintaining cellular redox balance and synthesizing important biomolecules . This property is particularly relevant in studies focusing on metabolic disorders and the regulation of sulfur amino acids.

2.2 Role in Immune Modulation

The compound's ability to influence immune responses is significant. By modulating the levels of hydrogen sulfide produced by gut microbiota, this compound may enhance or suppress immune cell activation, thereby impacting overall immune function . This modulation can be crucial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Data Tables

Case Studies

4.1 Cancer Research Study

In a preclinical study involving immunocompetent mice, researchers found that methionine restriction reduced tumor growth but also decreased T cell abundance, leading to impaired tumor response to immunotherapy. Supplementation with hydrogen sulfide donors restored T cell function and improved antitumor immunity .

4.2 Neurodegenerative Disease Model

A study focused on the effects of methionine derivatives on neuroinflammation showed promising results in reducing oxidative stress markers and improving cognitive functions in animal models of Alzheimer's disease. The compound's ability to reduce inflammation suggests potential therapeutic avenues for neuroprotective strategies .

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The difluorophenyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Structural Analogs in Pharmaceuticals

- Diphenylamine Derivatives (e.g., Tofenamic Acid): Diphenylamines share aryl-sulfonyl motifs but lack methionine linkages. The 2,6-difluoro substitution in the target compound may enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like tofenamic acid .

- Ranitidine-Related Compounds: While ranitidine derivatives (e.g., Related Compound B) feature sulfonyl groups, their thioether and furanyl substituents differ significantly.

Sulfonyl-Containing Agrochemicals

Sulfonylurea herbicides (e.g., Metsulfuron Methyl, Triflusulfuron Methyl):

The target compound’s sulfonyl group is directly bonded to methionine, contrasting with sulfonylureas’ triazine linkages. Fluorination may reduce hydrolytic degradation compared to methoxy or trifluoroethoxy groups in herbicides .

Sulfone-Based Industrial Compounds

- Diphenyl Sulfone: A simple sulfone with two phenyl groups, used as a high-temperature solvent.

Key Research Findings and Hypotheses

- Fluorine Effects : Ortho-fluorine substituents may sterically hinder enzymatic degradation while enhancing binding to hydrophobic pockets in proteins, a feature observed in fluorinated pharmaceuticals .

- Sulfonyl-Methionine Linkage: Unique among sulfonylureas and diphenylamines, this linkage could enable prodrug mechanisms or mimic natural amino acid substrates, as seen in methionine-derived enzyme inhibitors.

- Stability and Reactivity : The sulfonyl group’s electron-withdrawing nature may stabilize the compound against nucleophilic attack, though direct data on hydrolysis or photodegradation are lacking .

Data Table: Comparative Properties

| Property | ((2,6-Difluorophenyl)sulfonyl)methionine | Tofenamic Acid | Metsulfuron Methyl | Diphenyl Sulfone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~285 (estimated) | 263.3 | 381.4 | 218.3 |

| Key Functional Groups | -SO₂-, -F, methionine | -CO₂H, -NH- | -SO₂NHCONH-, triazine | -SO₂- |

| Solubility (Predicted) | Moderate (polar solvents) | Low (lipophilic) | Low (aqueous) | Low (non-polar) |

| Bioactivity Hypothesis | Enzyme inhibition/metabolic disruption | COX inhibition | ALS inhibition | Solvent/Stabilizer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((2,6-Difluorophenyl)sulfonyl)methionine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzenesulfonyl chloride with methionine under basic conditions. A recommended approach is to use triethylamine (TEA) as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of methionine to sulfonyl chloride) and gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can achieve >85% purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish sulfonyl (-SO₂-) and methionine moieties. The aromatic protons of the 2,6-difluorophenyl group appear as a triplet (J = 8.2 Hz) in CDCl₃ .

- HRMS : Confirm molecular ion [M+H]⁺ with m/z ~318.04 (C₁₁H₁₂F₂NO₄S²⁺).

- Computational : Apply density-functional theory (DFT) with gradient-corrected functionals (e.g., B88-P86) to model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Q. What are the key stability and solubility considerations for handling this compound in aqueous and organic media?

- Methodological Answer :

- Stability : The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Store under inert gas (N₂/Ar) at -20°C. Degradation products can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (∼10 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What strategies are employed to analyze the metabolic stability and in vivo pharmacokinetics of this compound in preclinical models?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Pharmacokinetics : Administer intravenously (1 mg/kg) to rodents. Collect plasma samples at intervals (0.5–24 h). Use non-compartmental analysis (WinNonlin) to determine AUC, Cₘₐₓ, and volume of distribution (Vd). Bile-duct cannulation studies assess enterohepatic recirculation .

Q. How do structural modifications at the sulfonyl-methionine junction influence the compound's bioactivity and target selectivity?

- Methodological Answer :

- Modification Strategies :

- Replace methionine with non-natural amino acids (e.g., homocysteine) to alter steric bulk.

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonyl group electrophilicity.

- Bioactivity Assays : Test derivatives against cancer cell lines (HeLa, MCF-7) using MTT assays. Compare IC₅₀ values (see example table below) to establish structure-activity relationships (SAR) .

| Derivative | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Selectivity Index (HeLa/MCF-7) |

|---|---|---|---|

| Parent Compound | 0.50 | 0.65 | 1.30 |

| -CF₃ Substituent | 0.28 | 0.41 | 1.46 |

| Homocysteine Analog | 1.20 | 1.80 | 1.50 |

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.